

Spectroscopic Characterization of N-hydroxypiperidine-4-carboxamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-hydroxypiperidine-4-carboxamide*

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Introduction

N-hydroxypiperidine-4-carboxamide is a unique heterocyclic compound featuring a piperidine scaffold, a core structure in many biologically active molecules.[1][2] The presence of the N-hydroxy and carboxamide functionalities imparts distinct chemical properties, making it a molecule of significant interest in medicinal chemistry and drug development.[3] A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its structure-activity relationships.

This guide provides a comprehensive overview of the key spectroscopic techniques for the characterization of **N-hydroxypiperidine-4-carboxamide**, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided herein are grounded in established scientific principles and data from closely related analogs, offering a predictive and practical framework for researchers in the field.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.[4] For **N-hydroxypiperidine-4-carboxamide** ($C_6H_{12}N_2O_2$; Molecular Weight: 144.17 g/mol), both soft and hard ionization techniques provide valuable information.[5]

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically produces protonated molecules $[M+H]^+$ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination.

Predicted ESI-MS Data for **N-hydroxypiperidine-4-carboxamide**:[6]

Adduct	Predicted m/z
$[M+H]^+$	145.09715
$[M+Na]^+$	167.07909
$[M+K]^+$	183.05303
$[M-H]^-$	143.08259

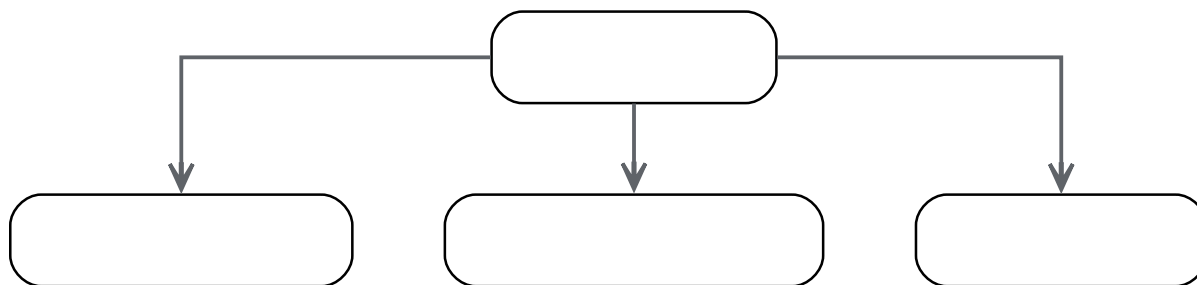
Experimental Protocol: LC-MS/MS Analysis[7]

- Sample Preparation: Dissolve 1 mg of **N-hydroxypiperidine-4-carboxamide** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive and negative electrospray ionization.
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 $^{\circ}$ C.
 - Desolvation Temperature: 350 $^{\circ}$ C.

Expected Fragmentation Pattern (ESI-MS/MS):

Tandem mass spectrometry (MS/MS) of the $[M+H]^+$ precursor ion (m/z 145.1) is expected to yield characteristic fragment ions resulting from the cleavage of the piperidine ring and the carboxamide group.



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Caption: Predicted ESI-MS/MS fragmentation of **N-hydroxypiperidine-4-carboxamide**.

Electron Ionization (EI-MS)

EI is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Predicted EI-MS Fragmentation:[7]

- α -Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
- Ring Fission: Opening of the piperidine ring.
- Substituent-Driven Fragmentation: Fragmentation of the N-hydroxy and carboxamide groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.[8]

Predicted IR Absorption Bands for **N-hydroxypiperidine-4-carboxamide**:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	O-H (N-OH)	Stretching
3350-3150	N-H (Amide)	Stretching
2950-2850	C-H (Aliphatic)	Stretching
1680-1630	C=O (Amide I)	Stretching
1650-1580	N-H	Bending
930-900	N-O	Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

^1H NMR Spectroscopy

^1H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ^1H NMR Chemical Shifts (in DMSO-d_6):

Proton	Predicted Chemical Shift (ppm)	Multiplicity
N-OH	9.0-10.0	br s
N-H (Amide)	7.0-8.0	br s
H4	2.2-2.5	m
H2, H6 (eq)	2.8-3.1	m
H2, H6 (ax)	2.4-2.7	m
H3, H5 (eq)	1.7-1.9	m
H3, H5 (ax)	1.4-1.6	m

Rationale for Predictions:

- The chemical shifts of the piperidine ring protons are predicted based on data from similar piperidine-4-carboxamide derivatives.[1][9]
- The N-hydroxy proton is expected to be downfield due to its acidic nature.
- The amide protons are also expected to be downfield.
- The use of a polar aprotic solvent like DMSO-d₆ is recommended to avoid exchange of the labile N-OH and N-H protons with the solvent.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environment.

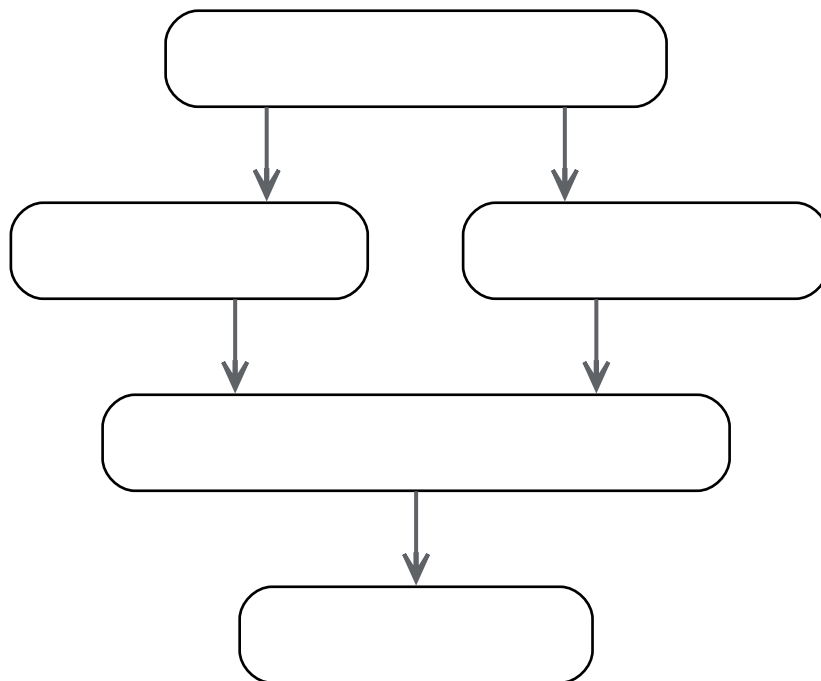
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon	Predicted Chemical Shift (ppm)
C=O	170-175
C4	40-45
C2, C6	50-55
C3, C5	25-30

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- Data Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Experiments: ¹H, ¹³C, COSY, HSQC, HMBC.
 - Temperature: 298 K.

- **Data Processing:** Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.



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Caption: General workflow for NMR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. It is used to identify the presence of chromophores, which are parts of a molecule that absorb light.

[8]

The primary chromophore in **N-hydroxypiperidine-4-carboxamide** is the carboxamide group. Simple amides typically exhibit a weak $n \rightarrow \pi^*$ transition around 210-220 nm. The presence of the N-hydroxy group may slightly shift this absorption.

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10^{-4} to 10^{-5} M.

- Data Acquisition:
 - Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
 - Scan Range: 200-400 nm.
 - Blank: Use the pure solvent as a blank.

Conclusion

The spectroscopic characterization of **N-hydroxypiperidine-4-carboxamide** requires a multi-technique approach. ESI-MS is crucial for determining the molecular weight, while IR spectroscopy confirms the presence of key functional groups. Detailed structural elucidation is achieved through a combination of 1D and 2D NMR techniques. UV-Vis spectroscopy provides information about the electronic transitions within the molecule. By employing the protocols and interpreting the data as outlined in this guide, researchers can confidently identify and characterize **N-hydroxypiperidine-4-carboxamide**, paving the way for its further investigation and application in drug discovery and development.

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